molecular formula C11H18ClNO B3430949 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one CAS No. 871217-50-4

2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B3430949
CAS No.: 871217-50-4
M. Wt: 215.72 g/mol
InChI Key: DNDCGDMWWJNDNP-UHFFFAOYSA-N
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Description

2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one (CAS 871217-50-4) is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . This molecule features a chloroacetyl group linked to a decahydroisoquinoline scaffold, a structure that confers significant value in medicinal chemistry and drug discovery. The decahydroisoquinoline moiety is a privileged structure in the design of peptidomimetic agents, which are molecules that mimic the biological activity of natural peptides but often possess superior metabolic stability and bioavailability . Specifically, peptidomimetics incorporating a decahydroisoquinolin moiety have been investigated as key components in the development of covalent inhibitors for protease targets . The reactive 2-chloroacetyl group in this compound makes it a versatile electrophilic synthon, enabling its use as a key intermediate for constructing more complex molecules through nucleophilic substitution reactions, particularly in the synthesis of potential enzyme inhibitors. Researchers can leverage this building block to explore structure-activity relationships (SAR) in the development of novel therapeutic candidates. This product is intended for research purposes and is strictly not for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDCGDMWWJNDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227875
Record name 2-Chloro-1-(octahydro-2(1H)-isoquinolinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-50-4
Record name 2-Chloro-1-(octahydro-2(1H)-isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(octahydro-2(1H)-isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one, two primary disconnection pathways are considered strategic.

The most direct and logical disconnection occurs at the amide C-N bond. This bond is readily formed through nucleophilic acyl substitution. This pathway simplifies the target molecule into two key synthons: the nucleophilic decahydroisoquinoline (B1345475) ring and an electrophilic two-carbon unit, specifically a chloroacetyl group. This approach is highly efficient as it often involves reacting decahydroisoquinoline directly with a suitable chloroacetylating agent like chloroacetyl chloride. youtube.comniscpr.res.in

A second, alternative pathway involves a two-step disconnection. First, the C-Cl bond is disconnected, leading to the intermediate 2-acetyl-decahydroisoquinoline. This intermediate is then disconnected at the amide C-N bond, yielding decahydroisoquinoline and an acetylating agent. This pathway, while less direct, allows for the exploration of different α-chlorination strategies on a pre-formed acetyl amide. Bonds to heteroatoms like nitrogen are common sites for strategic disconnections because they are relatively easy to form. bham.ac.uk

Synthesis of Decahydroisoquinoline Precursors

The decahydroisoquinoline core is a saturated bicyclic amine that can exist as different stereoisomers. wikipedia.org The ability to control the stereochemistry of this precursor is crucial for synthesizing specific isomers of the final product.

Stereoselective Access to Decahydroisoquinoline Isomers (e.g., cis- and trans-decahydroisoquinoline)

The stereoselective synthesis of decahydroisoquinoline isomers is most commonly achieved through the catalytic hydrogenation of isoquinoline (B145761) or its partially hydrogenated derivatives like tetrahydroisoquinoline. wikipedia.org The choice of catalyst and reaction conditions significantly influences the stereochemical outcome, leading to either the cis- or trans-fused ring system.

Hydrogenation of isoquinoline over platinum oxide (PtO2, Adams' catalyst) in an acidic solvent such as glacial acetic acid, often with a trace of sulfuric acid, predominantly yields the cis-decahydroisoquinoline isomer. acs.orggatech.edu Conversely, conditions favoring the trans-isomer have also been investigated. The stereochemical landscape of catalytic hydrogenation is complex, with the ratio of isomers being dependent on factors like the acidity of the solvent. acs.org

CatalystSolvent SystemPredominant IsomerReference(s)
Platinum Oxide (PtO2)Glacial Acetic Acid / H2SO4cis acs.orggatech.edu
PalladiumN/A (Dehydrogenation)trans (isolated from mixture) acs.org

Functionalization of the Decahydroisoquinoline Nitrogen Atom for Acylation

The secondary amine of the decahydroisoquinoline ring is inherently nucleophilic and ready for acylation. The primary "functionalization" required is to ensure the amine is in its free base form, rather than a protonated salt, to maximize its nucleophilicity. This is typically achieved by treating an amine salt with a suitable base to deprotonate the nitrogen atom prior to the acylation step. The unprotonated amine can then readily attack an electrophilic acylating agent. youtube.com

Formation of the α-Chloroethanone Moiety

The final step in the synthesis is the formation of the N-chloroacetyl group. This can be accomplished through two main strategies, aligning with the retrosynthetic pathways discussed earlier.

Direct α-Chlorination of Acetyl Derivatives (e.g., using Sulfuryl Chloride, N-Chlorosuccinimide)

This strategy first involves the acylation of decahydroisoquinoline with a non-chlorinated acetyl source, such as acetyl chloride or acetic anhydride, to form the intermediate, 2-(decahydroisoquinolin-2-yl)ethan-1-one. Subsequently, the α-carbon of this acetyl derivative is chlorinated.

Sulfuryl chloride (SO2Cl2) is an effective reagent for the α-chlorination of ketones and amides. nih.gov The reaction can proceed via an electrophilic chlorination mechanism, potentially involving an enol or enolate intermediate. researchgate.net While effective, this method can sometimes lead to polychlorination or side reactions if not carefully controlled. arkat-usa.org

N-Chlorosuccinimide (NCS) is another widely used reagent for α-chlorination. organic-chemistry.orgresearchgate.net It is considered a milder source of electrophilic chlorine. The reaction can be promoted by acid or radical initiators. nih.gov The use of NCS can offer better selectivity and milder reaction conditions compared to sulfuryl chloride, which is advantageous for complex substrates. thieme-connect.com

Chlorinating AgentGeneral ConditionsKey FeaturesReference(s)
Sulfuryl Chloride (SO2Cl2)Inert solvent (e.g., CH2Cl2)Powerful chlorinating agent, can be used without a catalyst. researchgate.net nih.govresearchgate.net
N-Chlorosuccinimide (NCS)Acid or radical initiationMilder conditions, often provides good selectivity. organic-chemistry.orgresearchgate.netnih.gov

Alternative Chlorination Strategies for α-Haloketone Synthesis

A more direct and often preferred strategy is the direct acylation of the decahydroisoquinoline precursor with a chloroacetylating agent. This approach avoids the isolation of the acetyl intermediate and a separate chlorination step.

Chloroacetyl Chloride is a highly reactive and common reagent for this purpose. tandfonline.com The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. sciencemadness.org This base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation of the starting amine and driving the reaction to completion. youtube.comgoogle.com This method is a classic example of the Schotten-Baumann reaction conditions.

Other alternative methods for synthesizing α-haloketones include the reaction of acyl chlorides with diazomethane (B1218177) followed by hydrohalogenation, or the addition of halomethyllithium carbenoids to Weinreb amides, though these are generally employed for more complex substrates. organic-chemistry.orgacs.org For the synthesis of this compound, direct acylation with chloroacetyl chloride remains the most straightforward and efficient method. niscpr.res.intandfonline.com

Amide Bond Formation: Coupling of Decahydroisoquinoline with Chloroacetic Acid Derivatives

The core of the synthesis lies in the formation of an amide linkage. This can be accomplished through several reliable methods, primarily involving the activation of the carboxylic acid group of a chloroacetic acid derivative to facilitate nucleophilic attack by the nitrogen atom of decahydroisoquinoline.

One of the most common and effective strategies for forming amide bonds involves the use of peptide coupling reagents. researchgate.net This method activates the carboxylic acid (chloroacetic acid) in situ, converting the hydroxyl group into a better leaving group and thereby promoting the reaction with the amine (decahydroisoquinoline). uniurb.itamericanpeptidesociety.org The reaction proceeds by forming a highly reactive acyl intermediate, which is then readily attacked by the amine. uniurb.it

A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.desigmaaldrich.com

Carbodiimide Reagents: Reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used. americanpeptidesociety.org They activate the carboxylic acid to form an O-acylisourea intermediate. americanpeptidesociety.org To enhance efficiency and minimize potential side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. americanpeptidesociety.org

Phosphonium and Uronium/Aminium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times, even with sterically hindered substrates. sigmaaldrich.compeptide.com HATU, for instance, is noted for reacting faster and with less epimerization compared to HBTU. peptide.com These reagents convert the carboxylic acid into highly reactive OBt or OAt esters. sigmaaldrich.com

The general mechanism involves the activation of chloroacetic acid by the coupling reagent, followed by nucleophilic attack from decahydroisoquinoline. The choice of reagent can be critical and is often determined by factors such as desired reaction speed, cost, and ease of purification from byproducts.

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, DICForms O-acylisourea intermediateCost-effective, efficient for simple couplings. americanpeptidesociety.orgCan form insoluble urea (B33335) byproducts (e.g., DCU from DCC), potential for side reactions.
Phosphonium Salts PyBOP, PyAOPForms activated benzotriazolyl estersHigh reactivity, good for hindered couplings, does not cause guanidinylation. sigmaaldrich.comSolutions in DMF have moderate stability. sigmaaldrich.com
Uronium/Aminium Salts HBTU, TBTU, HATUForms activated benzotriazolyl or azabenzotriazolyl estersVery efficient, fast reactions, solutions in DMF are very stable. sigmaaldrich.compeptide.comCan cause guanidinylation of the amine if used in excess. uniurb.itsigmaaldrich.com

A more direct and classical approach to amide synthesis is the reaction of the amine with an activated acyl halide, typically chloroacetyl chloride. nih.gov This method is often highly efficient and proceeds via a nucleophilic acyl substitution mechanism. uclan.ac.uk The reaction is generally rapid and exothermic.

In this procedure, decahydroisoquinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming a protonated amide intermediate. A base is required to neutralize the hydrogen chloride (HCl) that is generated, driving the reaction to completion. sphinxsai.com

Commonly used bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or other non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net The choice of base and solvent is crucial for the success of the reaction. Solvents are typically aprotic, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dioxane, to prevent reaction with the highly reactive acyl chloride. sphinxsai.comresearchgate.net

The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic release of energy, after which it is allowed to warm to room temperature to ensure completion. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. These include the choice of solvent, base, temperature, and reaction time.

Solvent: The solvent must be inert to the highly reactive reagents, particularly when using chloroacetyl chloride. Aprotic solvents like THF, DCM, and DMF are commonly employed. sphinxsai.comorientjchem.org The solubility of the starting materials and the polarity of the solvent can influence the reaction rate. For instance, THF has been shown to be an effective solvent in the amidation of chloroacetyl chloride with various amines. sphinxsai.comresearchgate.net

Base: When using chloroacetyl chloride, the choice of base is critical. It must be strong enough to scavenge the generated HCl but not so nucleophilic that it competes with the decahydroisoquinoline in reacting with the acyl chloride. Tertiary amines like TEA are a standard choice. orientjchem.org The use of 1.2 equivalents of base for every equivalent of the amine is a common starting point for optimization. sphinxsai.com

Temperature: Control of the reaction temperature is essential, especially during the addition of the highly reactive chloroacetyl chloride. Starting the reaction at 0 °C and allowing it to proceed to room temperature is a common practice to prevent side reactions and decomposition. researchgate.net In some cases, gentle heating may be required to drive the reaction to completion, but this must be monitored carefully. orientjchem.org

Stoichiometry and Addition Order: The molar ratio of reactants is a key parameter. A slight excess of the acylating agent or the amine may be used to ensure the complete consumption of the limiting reagent. The order of addition is also important; typically, the chloroacetyl chloride is added slowly to a solution of the decahydroisoquinoline and the base to maintain control over the reaction. researchgate.net

Reaction Time: The progress of the reaction should be monitored, for example by Thin-Layer Chromatography (TLC), to determine the optimal duration. researchgate.netnih.gov Reaction times can vary from a few hours to overnight, depending on the specific reagents and conditions used. sphinxsai.com

Table 2: Key Parameters for Reaction Optimization

ParameterVariationGeneral Effect on Yield and Purity
Solvent Aprotic (THF, DCM, Dioxane) vs. ProticAprotic solvents are necessary for acyl chloride reactions to prevent solvolysis. researchgate.net Solvent choice affects solubility and reaction rate.
Base Organic (TEA, DIPEA, DBU) vs. Inorganic (K₂CO₃)Organic bases are commonly used to neutralize HCl in acyl chloride reactions. sphinxsai.com The base must not be nucleophilic.
Temperature 0 °C to Room Temperature vs. Elevated TemperatureLow initial temperature controls exothermic reactions. researchgate.net Higher temperatures may increase rate but can also lead to side products.
Reagent Ratio Equimolar vs. Slight Excess of One ReagentUsing a slight excess of one reagent can help drive the reaction to completion.
Reaction Time 3-6 hours vs. >12 hoursMonitored by TLC to ensure completion without significant byproduct formation. sphinxsai.com

Purification and Isolation Techniques for the Compound

Following the completion of the synthesis, a systematic workup and purification procedure is necessary to isolate the this compound in high purity.

The initial workup typically involves quenching the reaction, often by adding water or an aqueous solution. researchgate.net If an organic solvent immiscible with water was used, the product can be separated into the organic layer. This is followed by a series of washes with dilute acidic and basic solutions (e.g., dilute HCl, NaHCO₃ solution) and brine to remove unreacted starting materials, excess reagents, and water-soluble byproducts.

After extraction and drying of the organic phase (e.g., with anhydrous sodium sulfate (B86663) or magnesium sulfate), the solvent is removed under reduced pressure using a rotary evaporator. nih.gov

The resulting crude product often requires further purification. The primary methods employed are:

Recrystallization: If the product is a crystalline solid, recrystallization is an effective and economical method for achieving high purity. researchgate.net A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room or cooler temperatures. Ethanol is often a suitable solvent for recrystallizing amide products. researchgate.net

Column Chromatography: This is a highly versatile and common technique for purifying organic compounds. The crude product is loaded onto a column of a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Precipitation: In some cases, the product can be isolated by precipitation. This may be achieved by pouring the reaction mixture into a non-solvent, such as cold water, which causes the desired compound to precipitate out of the solution while impurities remain dissolved. researchgate.net The solid can then be collected by filtration, washed, and dried. researchgate.net

The choice of purification method depends on the physical state of the product (solid or oil), the nature of the impurities, and the scale of the reaction.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One

Nucleophilic Substitution Reactions at the α-Chloro Position

The carbon atom attached to the chlorine is an electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions are fundamental for the derivatization of the molecule.

The substitution of the α-chloro group can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The α-carbon in this molecule is secondary, a class of substrate for which both pathways can be competitive, with the operative mechanism being highly dependent on the reaction conditions. youtube.com

The SN2 mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. organic-chemistry.org This pathway is characterized by second-order kinetics, as the rate depends on the concentration of both the substrate and the nucleophile. reddit.com Stereochemically, the SN2 reaction proceeds with a predictable inversion of configuration at the chiral center. organic-chemistry.org This pathway is favored by the use of strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation of the nucleophile but not the anion, thus enhancing its nucleophilicity. youtube.com

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. savemyexams.com This intermediate is then rapidly attacked by the nucleophile. The reaction follows first-order kinetics, as the rate depends only on the concentration of the substrate. masterorganicchemistry.com A key feature of the SN1 pathway is the formation of a planar carbocation, which can be attacked by the nucleophile from either face, typically leading to a racemic or near-racemic mixture of products. organic-chemistry.org This mechanism is favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the departing leaving group, and by weak nucleophiles. savemyexams.com However, the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is generally energetically unfavorable, making the SN1 pathway less probable for this substrate under typical conditions.

Given these factors, nucleophilic substitution on 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one is most likely to proceed via an SN2 pathway, especially with moderately to strongly basic nucleophiles.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Tertiary > Secondary (stabilized carbocation) masterorganicchemistry.comMethyl > Primary > Secondary (less steric hindrance) youtube.com
Nucleophile Weak (e.g., H₂O, ROH) organic-chemistry.orgStrong (e.g., I⁻, RS⁻, R₂NH, N₃⁻) youtube.com
Solvent Polar Protic (e.g., water, alcohols) savemyexams.comPolar Aprotic (e.g., Acetone, DMF, DMSO) youtube.com
Kinetics First-order: Rate = k[Substrate] masterorganicchemistry.comSecond-order: Rate = k[Substrate][Nucleophile] reddit.com
Stereochemistry Racemization (mixture of inversion and retention) organic-chemistry.orgInversion of configuration organic-chemistry.org

The α-chloro position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution. This allows for the synthesis of a wide array of derivatives. The reaction of α-chloro amides with nitrogen, sulfur, and oxygen nucleophiles is a well-established method for producing α-amino amides, α-thio amides, and α-hydroxy/alkoxy amides, respectively. nih.gov

Amination: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, yields α-amino amide derivatives. Ammonia can be used to introduce a primary amino group.

Thiolation: Thiolates (RS⁻), generated by treating a thiol (RSH) with a base, are excellent nucleophiles that readily displace the chloride to form α-thioether amides.

Oxygenation: Alkoxides (RO⁻) or carboxylates (RCOO⁻) can serve as oxygen nucleophiles to produce α-alkoxy or α-acyloxy amides. The use of hydroxide (B78521) (OH⁻) would lead to the corresponding α-hydroxy amide.

Reaction TypeNucleophile ExampleProduct Class
Amination Diethylamine ((CH₃CH₂)₂NH)α-(Diethylamino) amide
Thiolation Sodium thiophenoxide (C₆H₅SNa)α-(Phenylthio) amide
Oxygenation Sodium methoxide (B1231860) (CH₃ONa)α-Methoxy amide
Azidation Sodium azide (B81097) (NaN₃)α-Azido amide

Reactions Involving the Carbonyl Group

The amide carbonyl group, while generally less reactive than ketone or aldehyde carbonyls, can still undergo important transformations, notably reduction and reactions proceeding via an enolate intermediate. libretexts.org

The reduction of the amide carbonyl group is highly dependent on the reducing agent employed. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce tertiary amides completely to the corresponding amine, which in this case would yield 2-chloro-N,N-(decahydroisoquinoline)ethylamine.

However, the selective reduction of a tertiary amide to an alcohol (a formal hydrolysis followed by reduction) is a more challenging transformation that requires specific reagents. Modern synthetic methods have been developed that can achieve this with high chemoselectivity. For instance, reagents such as samarium(II) iodide in the presence of an amine and water (SmI₂/amine/H₂O) have been shown to reduce primary, secondary, and tertiary amides to their corresponding alcohols, proceeding via C-N bond cleavage of a carbinolamine intermediate. nih.govacs.org Similarly, certain aminoborohydrides and dialkylboranes can be used for the controlled reduction of tertiary amides to alcohols. acs.orgacs.orgresearchgate.net The application of such a reagent to this compound could plausibly yield the corresponding α-chlorohydrin, 2-chloro-1-(decahydroisoquinolin-2-yl)ethanol. A critical consideration would be the potential for over-reduction or reaction at the C-Cl bond.

Reducing AgentExpected Major ProductReference
Lithium Aluminum Hydride (LiAlH₄)Amine (C=O → CH₂) acs.org
Samarium(II) Iodide / Amine / H₂OAlcohol (C=O → CH(OH)) nih.govacs.org
Lithium Aminoborohydrides (unhindered)Alcohol (C=O → CH(OH)) acs.orgacs.org
DisiamylboraneAldehyde (C=O → CHO) researchgate.net

The decahydroisoquinoline (B1345475) ring possesses protons on the carbon atom adjacent to the amide carbonyl (the α'-position). These protons are weakly acidic (pKa ≈ 30) and can be removed by a strong, sterically hindered, non-nucleophilic base to form an enolate. youtube.com Lithium diisopropylamide (LDA) is a common choice for this transformation, as it is a powerful base that quantitatively converts the amide into its lithium enolate in an aprotic solvent like tetrahydrofuran (B95107) (THF), typically at low temperatures (-78 °C). bham.ac.uklibretexts.org Tertiary amides are known to favor the formation of cis-enolates. bham.ac.uk

The resulting enolate is a potent carbon nucleophile that can react with a range of electrophiles to form new carbon-carbon bonds at the α'-position. masterorganicchemistry.compatsnap.com This provides a powerful method for elaborating the structure of the decahydroisoquinoline ring system.

ElectrophileReaction TypeProduct Structure
Alkyl Halide (e.g., CH₃I)Alkylationα'-Methylated amide
Aldehyde (e.g., C₆H₅CHO)Aldol Additionβ'-Hydroxy amide
Ketone (e.g., Acetone)Aldol Additionβ'-Hydroxy amide (tertiary alcohol)
Acyl Chloride (e.g., CH₃COCl)Acylationβ'-Keto amide

Intramolecular Cyclization and Rearrangement Pathways

Under certain conditions, this compound could undergo intramolecular reactions.

Intramolecular Cyclization: While the amide nitrogen is non-nucleophilic due to resonance, if a nucleophilic center exists elsewhere on the decahydroisoquinoline ring, an intramolecular SN2 reaction could occur. For instance, a hypothetical hydroxyl group on the ring could displace the α-chloride to form a fused or bridged cyclic ether. More directly, related N-chloroacetyl compounds are known to undergo base-catalyzed intramolecular cyclization, where a nucleophilic atom within the molecule attacks the electrophilic α-carbon. asianpubs.org

Rearrangement: A potential rearrangement pathway is the Favorskii rearrangement, which is characteristic of α-halo ketones. wikipedia.org A plausible analogous mechanism for this α-chloro amide would involve the formation of an enolate at the α'-position, followed by an intramolecular nucleophilic attack on the α-carbon to displace the chloride. This would form a highly strained, bicyclic cyclopropanone-like intermediate (an amidic cyclopropanone). Subsequent attack by a nucleophile (e.g., a hydroxide or alkoxide ion) on the carbonyl carbon would lead to the opening of the three-membered ring, resulting in a ring-contracted carboxylic acid derivative. This pathway remains speculative for this specific substrate but is a known reactivity pattern for related systems. wikipedia.org Rearrangements involving carbocation intermediates, such as Wagner-Meerwein shifts, are less likely as they would require an SN1-type dissociation, which is disfavored. masterorganicchemistry.com

Stability Studies under Varied Chemical Environments (e.g., pH, Temperature, Light)

pH-Dependent Stability:

The stability of This compound is expected to be significantly influenced by pH due to the susceptibility of the α-chloro amide functional group to hydrolysis.

Acidic Conditions: Under acidic conditions, the amide group can be protonated, which may facilitate hydrolysis. However, for many chloroacetamides, acid-catalyzed hydrolysis is relatively slow. It is anticipated that This compound would exhibit reasonable stability in mildly acidic aqueous solutions for short durations, though prolonged exposure or strongly acidic conditions could lead to degradation. The primary degradation pathway would likely involve hydrolysis of the amide bond, yielding decahydroisoquinoline and chloroacetic acid.

Neutral Conditions: At or near neutral pH, the rate of hydrolysis is generally slow for chloroacetamides. Therefore, This compound is expected to be relatively stable in neutral aqueous environments.

Basic Conditions: In alkaline media, the compound is expected to be considerably less stable. Base-catalyzed hydrolysis of chloroacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide ion attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of a hydroxy-substituted derivative. nih.govresearchgate.netacs.org In some cases, cleavage of the amide bond can also occur. nih.govresearchgate.net Thus, in the presence of strong bases, This compound would likely undergo rapid degradation.

A representative data table illustrating the expected pH-dependent stability of a generic α-chloroacetamide at ambient temperature is presented below.

pHConditionExpected Stability of this compoundPrimary Degradation Products
< 4AcidicModerate to LowDecahydroisoquinoline, Chloroacetic Acid
4 - 6Weakly AcidicHighMinimal degradation
6 - 8NeutralHighMinimal degradation
8 - 10Weakly BasicModerate2-Hydroxy-1-(decahydroisoquinolin-2-yl)ethan-1-one, Decahydroisoquinoline
> 10BasicLow2-Hydroxy-1-(decahydroisoquinolin-2-yl)ethan-1-one, Decahydroisoquinoline

Temperature-Dependent Stability:

As with most chemical compounds, the stability of This compound is inversely related to temperature. Increased thermal energy can overcome the activation barriers for decomposition reactions. The rate of hydrolysis, for instance, is known to increase with temperature across all pH ranges. acs.org For long-term storage, it is advisable to keep the compound at low temperatures to minimize thermal degradation.

Photostability:

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of chlorinated organic compounds. nih.govhumboldt.edu The energy from photons can lead to the homolytic cleavage of the carbon-chlorine bond, generating radical intermediates. These highly reactive species can then participate in a variety of subsequent reactions, leading to the decomposition of the parent molecule. Therefore, it is anticipated that This compound may be susceptible to photodegradation and should be stored in light-resistant containers to ensure its integrity.

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects and Intermediate Characterization

Understanding the reaction mechanisms of This compound is fundamental to predicting its reactivity and designing new synthetic pathways. While specific mechanistic studies on this molecule are not documented, its reactivity can be projected based on analogous α-chloro amides. Nucleophilic substitution at the α-carbon is a key reaction pathway for this class of compounds.

The primary mechanism for the reaction of This compound with nucleophiles (Nu-) is expected to be a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously.

Kinetic Isotope Effects (KIEs):

Kinetic isotope effects are a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking and bond formation in the transition state.

Chlorine KIEs: By replacing the naturally abundant 35Cl with the heavier 37Cl isotope, a chlorine kinetic isotope effect (35k/37k) can be measured. For an SN2 reaction, where the C-Cl bond is broken in the rate-determining step, a normal KIE (a value greater than 1) is expected. The magnitude of the chlorine KIE can provide insight into the nature of the transition state. A larger KIE suggests a greater degree of C-Cl bond cleavage in the transition state.

Solvent KIEs: If the reaction is performed in a deuterated solvent (e.g., D2O instead of H2O), a solvent isotope effect can be observed. This can provide information about the involvement of the solvent in the reaction mechanism, particularly in proton transfer steps that may occur in certain hydrolysis reactions.

A hypothetical data table illustrating the expected kinetic isotope effects for a representative SN2 reaction of an α-chloroacetamide is shown below.

Isotopic SubstitutionExpected KIE (klight/kheavy)Mechanistic Implication
35Cl / 37Cl> 1 (Normal KIE)C-Cl bond breaking in the rate-determining step, consistent with an SN2 mechanism.
Solvent H2O / D2OVariesCan indicate the role of solvent as a nucleophile or in proton transfer steps.

Intermediate Characterization:

In a concerted SN2 reaction, there are no true intermediates. However, in some nucleophilic substitution reactions, stepwise mechanisms involving intermediates can occur. For α-chloro amides, while less common for simple nucleophilic substitution, the formation of transient intermediates could be possible under specific reaction conditions or with certain nucleophiles.

Techniques such as low-temperature NMR spectroscopy or trapping experiments could potentially be employed to detect or infer the presence of any short-lived intermediates. For instance, in reactions where neighboring group participation is possible, a cyclic intermediate might be formed. However, for This compound , such participation is unlikely given its structure. The primary focus of mechanistic studies would likely be on characterizing the transition state of the SN2 reaction through computational modeling and the interpretation of kinetic data, including KIEs.

Comprehensive Spectroscopic and Structural Characterization of 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) for Backbone and Side Chain Assignment

Detailed experimental ¹H, ¹³C, and ¹⁵N NMR data for 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one are not available in published literature. Theoretical predictions can be made based on the chemical structure, but these require experimental verification for accurate assignment of the decahydroisoquinoline (B1345475) backbone and the chloroethanone side chain resonances.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Similarly, no experimental 2D NMR data (COSY, HSQC, HMBC, NOESY) have been reported for this compound. These techniques are essential for unambiguously establishing the connectivity of protons and carbons and for determining the relative stereochemistry of the chiral centers within the decahydroisoquinoline ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

While the exact mass of this compound can be calculated from its molecular formula (C₁₁H₁₈ClNO), specific experimental High-Resolution Mass Spectrometry (HRMS) data, including detailed fragmentation patterns, are not documented. Such data would be crucial for confirming the elemental composition and for structural elucidation by analyzing the fragmentation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Experimentally obtained Infrared (IR) and Raman spectra for this compound are not available in scientific databases. These vibrational spectroscopy techniques would be used to identify the characteristic stretching and bending frequencies of the functional groups present, such as the amide carbonyl (C=O) and the carbon-chlorine (C-Cl) bonds.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

There are no published X-ray crystallographic studies for this compound. This technique would provide definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the decahydroisoquinoline ring, as well as how the molecules pack together in a crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment

Due to the presence of multiple chiral centers in the decahydroisoquinoline ring, this compound is a chiral molecule. However, no chiroptical spectroscopy data, such as Electronic Circular Dichroism (ECD), have been reported. ECD spectroscopy is a powerful method for determining the absolute stereochemistry of chiral molecules by comparing experimental spectra with theoretical calculations.

Computational and Theoretical Chemistry Studies of 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one, DFT calculations, often using a basis set such as cc-pVDZ, would be employed to determine its optimized molecular geometry. nanobioletters.com This involves finding the lowest energy arrangement of the atoms in space.

Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rjptonline.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. nanobioletters.comrjptonline.org These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions.

Ab Initio Methods for Energetic and Spectroscopic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can be used to predict a variety of molecular properties with high accuracy. For this compound, ab initio calculations could be used to determine its thermodynamic properties, such as enthalpy of formation and Gibbs free energy.

These methods are also instrumental in predicting spectroscopic data. For instance, vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy can be calculated. nanobioletters.com The accuracy of these predictions allows for a direct comparison with experimental spectra, aiding in the structural elucidation of the compound.

Conformational Analysis and Potential Energy Surfaces of the Compound

The flexibility of the decahydroisoquinoline (B1345475) ring in this compound means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of a flexible molecule like this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. researchgate.net MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically changing bond lengths, angles, and dihedrals, a potential energy surface can be mapped out, and low-energy conformations can be identified.

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can reveal how the molecule samples different conformations at a given temperature. This approach is particularly useful for understanding the flexibility of the decahydroisoquinoline ring system and the rotational freedom around the bond connecting it to the chloroethanone moiety.

Exploration of Isomeric Interconversions of the Decahydroisoquinoline Ring

The decahydroisoquinoline ring can exist in different stereoisomeric forms (e.g., cis and trans fusion of the two rings) and each of these can have multiple chair and boat-like conformations. Theoretical calculations can be used to explore the energy barriers associated with the interconversion between these different isomers and conformers. consensus.app By mapping the potential energy surface, the transition states connecting different conformers can be located, and the activation energies for these processes can be calculated. This information is crucial for understanding the dynamic behavior of the molecule in solution.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure and provide a more detailed interpretation of the experimental spectra.

For this compound, theoretical calculations would provide predictions for its ¹H and ¹³C NMR chemical shifts. nanobioletters.com The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose. researchgate.net The calculated chemical shifts for different possible conformers can be compared with the experimental NMR spectrum to determine the dominant conformation in solution.

Similarly, the vibrational frequencies from theoretical calculations can be correlated with the peaks observed in the experimental IR and Raman spectra. nanobioletters.comscielo.br This comparison helps in assigning the observed vibrational bands to specific motions of the atoms within the molecule, such as C=O stretching, C-Cl stretching, and various vibrations of the decahydroisoquinoline ring. A good correlation between the theoretical and experimental spectra provides strong evidence for the correctness of the computed molecular structure. nanobioletters.com

Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic ParameterTheoretical Value (ppm or cm⁻¹)Experimental Value (ppm or cm⁻¹)
¹H NMR (δ)Data not availableData not available
¹³C NMR (δ)Data not availableData not available
IR Frequency (ν)Data not availableData not available

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation of this compound. Reaction pathway modeling allows for the exploration of potential routes from reactants to products, identifying intermediate structures and the energetic barriers associated with each step. This is crucial for understanding reaction kinetics and optimizing experimental conditions.

A key aspect of reaction pathway modeling is the characterization of transition states. A transition state is a high-energy, transient molecular configuration that must be surpassed for a reaction to occur. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in its rate. For instance, in the synthesis of related heterocyclic compounds, computational chemists can model the nucleophilic attack of the secondary amine of decahydroisoquinoline on chloroacetyl chloride. This involves mapping the potential energy surface as the N-C bond forms and the C-Cl bond breaks. By identifying the transition state for this step, researchers can gain insights into the reaction's feasibility and potential side reactions.

Molecular Docking and Ligand-Target Interaction Profiling with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. For a compound like this compound, molecular docking could be employed to explore its potential interactions with various biological macromolecules to identify possible therapeutic targets.

The process involves placing the three-dimensional structure of the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows for the ranking of different binding poses and even different ligands. While no specific molecular docking studies for this compound have been reported, studies on related isoquinoline (B145761) derivatives have demonstrated the utility of this approach. For instance, docking studies on dihydroisoquinoline derivatives have been used to investigate their potential as anticancer agents by exploring their binding to enzymes like leucine aminopeptidase. Similarly, tetrahydroisoquinoline analogs have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase to assess their potential as anti-HIV agents.

Elucidation of Putative Binding Modes and Affinities

Molecular docking simulations can provide detailed insights into the specific interactions that stabilize a ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By identifying the key amino acid residues in the binding pocket that interact with the ligand, researchers can understand the molecular basis of its biological activity.

The binding affinity, often expressed as a docking score or binding energy, is a quantitative measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For example, in a study of thiopyrano[2,3-b]quinoline derivatives, molecular docking was used to predict their binding affinities to the anticancer target CB1a, with binding energies ranging from -5.3 to -6.1 kcal/mol.

Table 1: Example Docking Scores and Binding Affinities of Related Isoquinoline Derivatives

Compound ClassTarget ProteinDocking Score / Binding Affinity (kcal/mol)Key Interacting Residues
Dihydroisoquinoline DerivativesLeucine AminopeptidaseNot specifiedGly362
Tetrahydroisoquinoline AnalogsHIV-1 Reverse Transcriptase-7.31 to -20.05Not specified
Thiopyrano[2,3-b]quinoline DerivativesCB1a-5.3 to -6.1ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9

Note: The data in this table is for related isoquinoline derivatives and is presented for illustrative purposes, as no specific data for this compound is available.

Pharmacophore Generation and In Silico Screening Potential

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups, arranged in a specific three-dimensional orientation. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as in silico screening or virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical structures. For instance, pharmacophore models have been successfully used to identify novel inhibitors for various targets.

While a specific pharmacophore model for this compound has not been developed, the structural features of the molecule, such as the carbonyl group (hydrogen bond acceptor), the decahydroisoquinoline ring (hydrophobic region), and the chlorine atom, could be used to construct a hypothetical pharmacophore. This model could then be employed in virtual screening campaigns to discover new compounds with similar biological activities.

Table 2: Common Pharmacophoric Features and Their Descriptions

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Donor (HBD)A group that can donate a hydrogen atom to form a hydrogen bond.Forms directional interactions with hydrogen bond acceptors on the target protein.
Hydrogen Bond Acceptor (HBA)A group that can accept a hydrogen atom to form a hydrogen bond.Forms directional interactions with hydrogen bond donors on the target protein.
Hydrophobic (HY)A nonpolar region of the molecule.Interacts with hydrophobic pockets in the target protein, often a major contributor to binding affinity.
Aromatic (AR)An aromatic ring system.Can participate in π-π stacking or cation-π interactions with aromatic residues in the target.
Positive Ionizable (PI)A group that can carry a positive charge at physiological pH.Forms electrostatic interactions with negatively charged residues in the target.
Negative Ionizable (NI)A group that can carry a negative charge at physiological pH.Forms electrostatic interactions with positively charged residues in the target.

Pre Clinical Biological and Pharmacological Investigations of 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One

In Vitro Target Identification and Enzyme Inhibition Assays

Screening against Proteases (e.g., Cysteine Proteases, Serine Proteases)

There is no available data from screening assays of 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one against proteases such as cysteine or serine proteases.

Assessment of Activity against Relevant Receptors (e.g., AMPA receptors)

No studies have been published assessing the activity of this compound against AMPA receptors or other relevant receptor targets.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Kinetics

Due to the absence of target identification and activity screening, the half-maximal inhibitory concentrations (IC50) and the kinetics of inhibition for this compound have not been determined.

Cellular Level Biological Activity and Mechanistic Studies

Assessment of Modulatory Effects on Cellular Processes (e.g., protein modification, signaling pathways)

There is no information available regarding the modulatory effects of this compound on cellular processes such as protein modification or intracellular signaling pathways.

Microscopy and Flow Cytometry for Subcellular Localization and Phenotypic Changes

No research has been conducted using methods like microscopy or flow cytometry to determine the subcellular localization of this compound or to observe any phenotypic changes it may induce in cells.

Receptor Binding and Selectivity Profiling in Cell Lines or Membrane Preparations

There is currently no published data available on the receptor binding affinity or selectivity profile of this compound. Studies of this nature are fundamental in early-stage drug discovery to identify the molecular targets through which a compound may exert a biological effect. Without such studies, the compound's potential interactions with receptors, ion channels, enzymes, or transporters remain unknown.

In Vivo Efficacy and Pharmacodynamic Studies in Relevant Animal Models (excluding clinical human data)

Information regarding the in vivo efficacy and pharmacodynamic properties of this compound in animal models is not available in the current body of scientific literature.

Model Selection and Rationale for Investigating Specific Disease Indications

As no efficacy studies have been published, there is no information on the selection of animal models or the rationale for investigating any specific diseases with this compound.

Analysis of Biomarkers and Physiological Endpoints Related to Activity (excluding safety profiles)

There are no reported studies that have analyzed biomarkers or physiological endpoints to assess the in vivo activity of this compound.

Mechanistic Insights from In Vivo Experiments (e.g., target engagement, pathway modulation)

No in vivo experiments have been documented that would provide mechanistic insights, such as target engagement or the modulation of biological pathways, for this compound.

Elucidation of Molecular Mechanisms of Action and Downstream Effects

The molecular mechanism of action for this compound has not been elucidated. Research into its downstream cellular and molecular effects has not been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One Derivatives

Rational Design and Synthesis of Analogues based on Structural Modifications

The decahydroisoquinoline (B1345475) core contains multiple chiral centers, making stereochemistry a critical factor in its interaction with biological targets. omicsonline.orgpatsnap.com The spatial arrangement of atoms can drastically alter binding affinity and efficacy, as biological macromolecules like enzymes and receptors are themselves chiral. researchgate.netnih.gov The fusion of the two rings in decahydroisoquinoline can result in cis and trans diastereomers, each presenting a distinct three-dimensional shape. Furthermore, each diastereomer can exist as a pair of enantiomers.

The biological activity of chiral drugs can vary significantly between stereoisomers. patsnap.com One isomer may be highly active, while another could be less active or even inactive. omicsonline.org Therefore, the synthesis and biological evaluation of individual stereoisomers of 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one are essential to identify the optimal configuration for target engagement. For example, the orientation of substituents on the saturated rings dictates the molecule's ability to fit into a specific binding pocket.

Table 1: Illustrative Impact of Decahydroisoquinoline Stereochemistry on Biological Activity This table presents hypothetical data to illustrate the potential differences in activity between stereoisomers.

StereoisomerRelative ConfigurationEnantiomerHypothetical IC₅₀ (nM)
Isomer Acis(+)50
Isomer Bcis(-)850
Isomer Ctrans(+)200
Isomer Dtrans(-)1500

The α-chloroethanone fragment is a key functional group, often acting as an electrophilic "warhead" that can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in a biological target. The reactivity of this group is highly dependent on the nature of the halogen substituent. The introduction of a chlorine atom into a molecule can substantially improve its intrinsic biological activity. eurochlor.org

Modifying this part of the molecule allows for the fine-tuning of its reactivity.

Halogen Substitution: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) would alter the electrophilicity and leaving group ability. Fluorine, being more electronegative, might decrease reactivity, whereas bromine and iodine could increase it, potentially leading to higher potency but also possible off-target effects.

Steric Hindrance: Introducing alkyl groups adjacent to the carbonyl or on the α-carbon could introduce steric bulk, influencing the approach to the biological target and potentially enhancing selectivity.

Systematic variation of these substituents is crucial for optimizing the balance between potency and selectivity, while minimizing non-specific reactivity. mdpi.com

Table 2: Illustrative Effect of α-Substituent Modification on Reactivity and Potency This table presents hypothetical data to illustrate the potential effects of modifying the α-substituent.

Analogueα-Substituent (X) in -C(=O)CH₂XRelative ReactivityHypothetical Potency (IC₅₀, nM)
Analogue 1-FLow>10,000
Analogue 2 (Parent)-ClModerate120
Analogue 3-BrHigh45
Analogue 4-IVery High25

The N-acyl linker connects the decahydroisoquinoline "recognition" element to the α-chloroethanone "reactive" element. This linker is not merely a spacer; its structure can significantly influence the compound's properties. nih.gov Modifications to the linker can affect:

Conformational Rigidity: Introducing double bonds or small rings into the linker can restrict its rotation, locking the molecule into a more defined conformation. This can enhance binding affinity if the fixed conformation is optimal for the target.

Flexibility and Length: Lengthening or shortening the linker chain alters the distance and geometric relationship between the two key moieties, which can be critical for proper orientation within a binding site. nih.gov

Physicochemical Properties: Incorporating polar groups (e.g., amides, ethers) can modify solubility and cell permeability. researchgate.net

High-Throughput Synthesis and Screening of Compound Libraries

To efficiently explore the SAR of this compound, high-throughput synthesis (HTS) and screening methodologies are often employed. This involves the creation of large libraries of related compounds through parallel synthesis. For this scaffold, a common approach would be to synthesize a diverse set of decahydroisoquinoline cores and then react them with a variety of α-haloacetyl chlorides or related building blocks in a multi-well plate format.

The resulting compound libraries can then be rapidly screened against a panel of biological targets to identify initial "hits." This strategy allows for the rapid exploration of a vast chemical space, accelerating the identification of compounds with promising activity and providing a broad dataset from which to derive initial SAR trends. researchgate.net

Correlation of Structural Features with Biological Potency and Selectivity

The data generated from screening systematically modified analogues is used to draw correlations between specific structural features and biological outcomes. For instance, analysis might reveal that cis-fused decahydroisoquinolines consistently show higher potency than their trans-counterparts, suggesting that the bent shape of the cis-isomer is preferred by the target. nih.gov

Similarly, a strong correlation might be found between the electron-withdrawing capacity of the substituent on the α-ethanone moiety and the compound's potency, confirming its role as an electrophilic warhead. By analyzing these trends, researchers can build a predictive model for designing next-generation compounds with improved potency and selectivity. This process often involves Quantitative Structure-Activity Relationship (QSAR) studies, which mathematically model the relationship between chemical structure and biological activity.

Identification of Key Pharmacophoric Elements and Their Contribution to Biological Activity

The culmination of SAR studies is the identification of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, the key pharmacophoric elements would likely include:

A Hydrophobic/Basic Moiety: The saturated carbocyclic rings of the decahydroisoquinoline scaffold provide a hydrophobic region, while the nitrogen atom can act as a basic center or hydrogen bond acceptor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone (B97240) group is a potent hydrogen bond acceptor, likely forming a key interaction with the biological target.

An Electrophilic Center: The α-carbon atom, attached to the chlorine, serves as an electrophilic site for potential covalent bond formation.

Understanding the precise spatial relationship between these elements is crucial for designing novel molecules that retain and enhance the desired biological effects. This pharmacophore model serves as a blueprint for the future design of more potent and selective agents.

Analysis of Conformational Preferences and Their Impact on SAR

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its interaction with biological targets. The decahydroisoquinoline scaffold is a conformationally flexible system, which can exist in various chair and boat conformations for each of its fused rings, as well as cis and trans isomers with respect to the fusion of the two rings. The specific stereochemistry at the bridgehead carbons and the nature of substituents dictate the energetically preferred conformation.

The N-acylation of the decahydroisoquinoline nitrogen with a chloroacetyl group introduces further conformational complexity. Rotation around the C(O)-N amide bond is restricted, leading to the potential for cis and trans amide isomers, also known as rotamers. The energy barrier to interconversion between these rotamers can be significant enough to allow for their distinct existence at room temperature, potentially influencing their binding to a biological target. The relative stability of these conformers can be influenced by the solvent environment, with polar solvents sometimes favoring the cis isomer for certain N-acyl amino acid derivatives.

The orientation of the chloroacetyl group relative to the decahydroisoquinoline ring system is crucial for SAR. This orientation determines the spatial positioning of the electrophilic chloromethyl ketone moiety, which may be involved in covalent or non-covalent interactions with a target protein. For instance, different ring conformations will place the N-substituent in either an axial or equatorial position, leading to distinct steric and electronic profiles.

A hypothetical analysis of the conformational impact on SAR for a target receptor might reveal that only a specific ring conformation (e.g., a trans-fused chair-chair conformation) and a particular amide rotamer (e.g., the trans-amide) can correctly position the chloroacetyl group for a key binding interaction. This interaction could be the formation of a covalent bond with a nucleophilic residue (like cysteine or histidine) in an enzyme's active site. Therefore, derivatives that are conformationally constrained to adopt this "bioactive conformation" would be expected to exhibit higher potency.

Table 1: Hypothetical Conformational Preferences and Their Postulated Impact on Activity

ConformerDecahydroisoquinoline FusionN-Acyl Amide IsomerPostulated Biological ActivityRationale
AtranstransHighOptimal orientation for target binding and interaction of the chloroacetyl group.
BtranscisLowSteric hindrance from the cis amide conformation prevents proper binding.
CcistransModerateSub-optimal fit in the binding pocket due to the cis-fused ring system.
DciscisLowCombination of unfavorable ring and amide conformations for receptor interaction.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of lead optimization, it is not sufficient to simply increase the potency of a compound. It is equally important to maintain or improve its drug-like properties, such as solubility, permeability, and metabolic stability. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to guide this process, ensuring that gains in potency are achieved efficiently.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated using the formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (which can be derived from binding affinity, e.g., Ki or IC50) and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its binding affinity. This metric helps to avoid the common pitfall of increasing potency simply by adding molecular weight, which can negatively impact pharmacokinetic properties.

Lipophilic Efficiency (LLE) , sometimes referred to as LipE, relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). It is calculated as:

LLE = pIC50 (or pKi) - logP

LLE is a valuable tool for balancing potency and lipophilicity. High lipophilicity can lead to issues such as poor solubility, high plasma protein binding, and increased metabolic clearance. An ideal drug candidate should have a high LLE, indicating high potency with relatively low lipophilicity. Generally, an LLE value of 5 or greater is considered favorable for a lead compound.

For the optimization of derivatives of this compound, these metrics would be invaluable. For instance, if a modification to the decahydroisoquinoline ring (e.g., addition of a hydroxyl group) leads to a significant increase in potency, calculating the LE and LLE would help to determine if this modification is "efficient." If the increase in potency is accompanied by a disproportionate increase in molecular weight or lipophilicity, the resulting LE or LLE may decrease, suggesting that this is not an optimal optimization strategy.

Table 2: Illustrative LE and LLE Calculations for Hypothetical Derivatives

CompoundModificationpIC50logPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
Parent This compound6.02.5130.633.5
Derivative 1 4-OH6.52.0140.644.5
Derivative 2 7-Phenyl7.04.5190.502.5

Note: The pIC50, logP, and resulting efficiency values in this table are purely hypothetical for illustrative purposes.

In this hypothetical example, Derivative 1 (with a hydroxyl group) shows an improvement in both LE and LLE, making it a promising candidate for further development. In contrast, Derivative 2 (with a phenyl group) achieves higher potency but at the cost of a significant increase in lipophilicity and molecular size, resulting in lower efficiency metrics. This type of analysis guides medicinal chemists in making more informed decisions during the lead optimization process.

Advanced Applications and Future Research Directions for 2 Chloro 1 Decahydroisoquinolin 2 Yl Ethan 1 One

Utilization as a Precursor for the Synthesis of Novel Heterocyclic Systems

No scientific publications were identified that describe the use of 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one as a precursor or starting material for the synthesis of new heterocyclic compounds. While structurally related compounds, such as 2-chloroquinoline (B121035) derivatives, are extensively used in synthetic chemistry for creating diverse heterocyclic frameworks, no such applications have been reported for the specified decahydroisoquinoline (B1345475) derivative. nih.govnih.govresearchgate.netrsc.orgorientjchem.orgrroij.comresearchgate.net

Role in Fragment-Based Drug Discovery (FBDD) or Lead Optimization

A search of the literature did not reveal any instances of this compound being utilized in fragment-based drug discovery (FBDD) campaigns or for lead optimization processes. nih.govnih.govyoutube.comnih.govnih.govresearchgate.netresearchgate.net Although the chloroacetamide moiety present in the compound is a known reactive group sometimes employed in covalent fragment screening, there is no evidence of this specific molecule being used for such purposes. smolecule.comsigmaaldrich.com

Emerging Research Avenues in Chemical Biology and Material Science

There is no information available in the current scientific literature to suggest any emerging research applications for this compound in the fields of chemical biology or material science.

Concluding Remarks and Outlook for Future Academic Exploration

Given the absence of any published research, this compound represents a chemically unexplored entity. Its structural features, including the decahydroisoquinoline scaffold and a reactive chloroacetyl group, could theoretically offer potential for future investigation. However, without any foundational studies on its synthesis, reactivity, or biological activity, any discussion of its future applications remains purely speculative. Future academic exploration would first need to focus on the fundamental characterization of this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one, and what reaction parameters require strict control?

  • Methodological Answer : The synthesis of chloroethanone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, chlorination of ethanone precursors using reagents like thionyl chloride (SOCl₂) under anhydrous conditions is critical to avoid hydrolysis . Reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 ketone-to-chlorinating agent) must be tightly controlled to minimize side products. Post-synthesis, intermediates like decahydroisoquinoline should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be analyzed?

  • Methodological Answer :
  • NMR : 1^1H NMR should show a singlet for the carbonyl-adjacent CH₂Cl group (~δ 4.2–4.5 ppm) and multiplet signals for the decahydroisoquinoline protons (δ 1.2–3.0 ppm). 13^{13}C NMR will confirm the ketone carbonyl (~δ 205–210 ppm) and quaternary carbons in the isoindoline ring .
  • IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z consistent with the molecular formula (e.g., C₁₁H₁₆ClNO requires m/z 213.1), with fragmentation patterns indicating loss of Cl (e.g., [M-Cl]⁺) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, goggles) due to lachrymatory and irritant properties .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
  • Emergency measures: For skin contact, wash with copious water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational structural predictions for this compound?

  • Methodological Answer :
  • Perform high-resolution X-ray diffraction (XRD) and compare bond lengths/angles with density functional theory (DFT) calculations. Software like SHELXL and WinGX can refine structural models, while tools like Mercury (CCDC) visualize packing interactions.
  • Validate outliers using the checkCIF tool (IUCr) to identify systematic errors (e.g., thermal displacement mismatches) .

Q. What strategies address anisotropic displacement parameter (ADP) inconsistencies during X-ray refinement of this compound?

  • Methodological Answer :
  • In SHELXL, apply restraints (e.g., SIMU, DELU) to ADPs for atoms in rigid groups (e.g., decahydroisoquinoline ring) to reduce overparameterization .
  • Use the R1 and wR2 convergence criteria (<5% difference) to assess refinement quality. If ADPs remain problematic, collect higher-resolution data (<0.8 Å) or employ twinning correction .

Q. How can computational modeling predict the reactivity of the chloroethanone moiety in nucleophilic substitution reactions?

  • Methodological Answer :
  • Use quantum mechanical calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (C=O adjacent to Cl).
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack susceptibility. The InChIKey (e.g., VMEDAWUIKFAFJQ-UHFFFAOYSA-N ) enables database searches for analogous reaction mechanisms.

Q. What comparative structural insights can be drawn from analogs like 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one?

  • Methodological Answer :
  • Compare X-ray structures of analogs (e.g., C–Cl bond lengths: ~1.79 Å in fluorophenyl derivatives vs. 1.81 Å in decahydroisoquinoline) to assess steric/electronic effects .
  • Use Cambridge Structural Database (CSD) queries to correlate substituent electronegativity (e.g., F vs. H) with ketone reactivity .

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